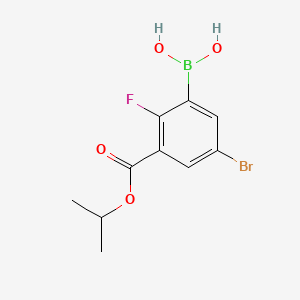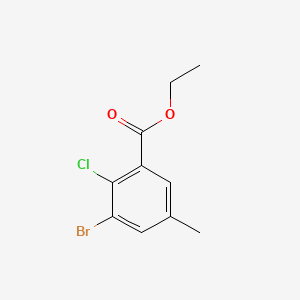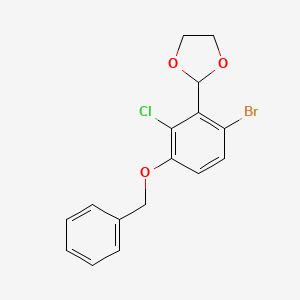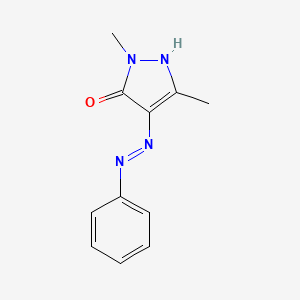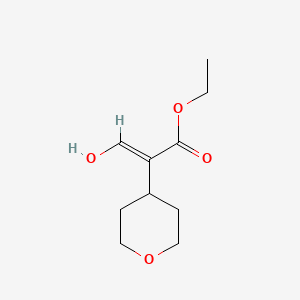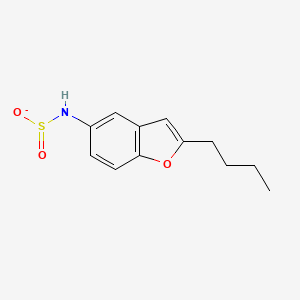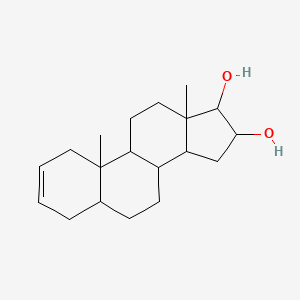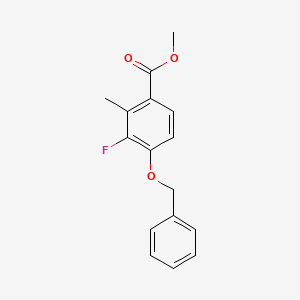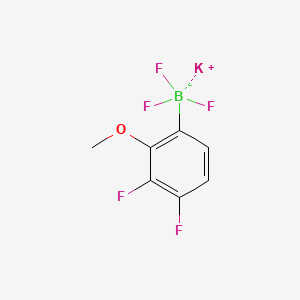
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is a member of the organotrifluoroborate family, which are organoboron compounds containing an anion with the general formula [RBF3]−. These compounds are known for their stability in air and moisture, making them easy to handle and purify . They are often used in organic synthesis as alternatives to boronic acids, boronate esters, and organoboranes .
Métodos De Preparación
The synthesis of potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This method is efficient and provides a stable product . Industrial production methods also follow similar routes, ensuring the compound’s stability and purity .
Análisis De Reacciones Químicas
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.
Reduction: It can be reduced using suitable reducing agents.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals and other medicinal compounds.
Industry: The compound is used in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate exerts its effects involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound hydrolyzes to the corresponding boronic acid in situ, which then participates in the reaction . This mechanism is particularly relevant in the Suzuki-Miyaura coupling reaction .
Comparación Con Compuestos Similares
Potassium (3,4-difluoro-2-methoxyphenyl)trifluoroborate is compared with other similar compounds such as:
Boronic acids: These are less stable and more difficult to handle compared to organotrifluoroborates.
Boronate esters: These compounds lack atom-economy and are less efficient in certain reactions.
Organoboranes: These are air-sensitive and have limited functional-group compatibility.
The uniqueness of this compound lies in its stability, ease of handling, and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
C7H5BF5KO |
|---|---|
Peso molecular |
250.02 g/mol |
Nombre IUPAC |
potassium;(3,4-difluoro-2-methoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H5BF5O.K/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10;/h2-3H,1H3;/q-1;+1 |
Clave InChI |
ZDPYMGFITQFCJX-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C(=C(C=C1)F)F)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
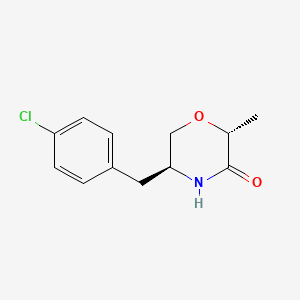
![N-[(E)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022616.png)
![Imidazo[1,2-A]pyrazin-3-ylboronic acid](/img/structure/B14022617.png)
